1-Bromo-4-(2,2-difluoropropyl)benzene

Lipophilicity Drug Design Pharmacokinetics

1-Bromo-4-(2,2-difluoropropyl)benzene (CAS 1099598-20-5) is a halogenated aromatic compound bearing a para-substituted 2,2-difluoropropyl group on a benzene ring and a bromine atom. This structural motif places it within the class of gem-difluoroalkylated aryl bromides, which are prized as versatile intermediates in organic synthesis, particularly for the construction of fluorinated pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C9H9BrF2
Molecular Weight 235.07 g/mol
CAS No. 1099598-20-5
Cat. No. B1439500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(2,2-difluoropropyl)benzene
CAS1099598-20-5
Molecular FormulaC9H9BrF2
Molecular Weight235.07 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)Br)(F)F
InChIInChI=1S/C9H9BrF2/c1-9(11,12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
InChIKeyVIEJQUIQUJATPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(2,2-difluoropropyl)benzene (CAS 1099598-20-5): A para-Substituted Gem-Difluoroalkyl Aryl Bromide Building Block


1-Bromo-4-(2,2-difluoropropyl)benzene (CAS 1099598-20-5) is a halogenated aromatic compound bearing a para-substituted 2,2-difluoropropyl group on a benzene ring and a bromine atom [1]. This structural motif places it within the class of gem-difluoroalkylated aryl bromides, which are prized as versatile intermediates in organic synthesis, particularly for the construction of fluorinated pharmaceuticals, agrochemicals, and advanced materials [2]. The compound serves as a key building block for introducing the 2,2-difluoropropyl pharmacophore via cross-coupling reactions, leveraging the bromine atom as a reactive handle for C–C bond formation [3].

Workflow Cross-coupling building block (Suzuki-Miyaura, Heck)
Pharmacophore Introduces gem-difluoroalkyl motif into aryl scaffolds
Reactive Handle para-Bromo group for C–C bond formation

Why 1-Bromo-4-(2,2-difluoropropyl)benzene Cannot Be Casually Substituted with Non-Fluorinated or Mono-Fluorinated Analogs


Substituting 1-Bromo-4-(2,2-difluoropropyl)benzene with a non-fluorinated analog (e.g., 1-bromo-4-propylbenzene) or a regioisomer (e.g., 1-bromo-3-(2,2-difluoropropyl)benzene) fundamentally alters the physicochemical and pharmacokinetic profile of downstream products. The geminal difluoro substitution imparts distinct electronic and steric properties that directly influence lipophilicity, metabolic stability, and the reactivity of the aryl bromide in cross-coupling reactions [1]. Even a positional shift of the difluoropropyl group from the para to the meta position can affect the molecule's dipole moment, LogP, and the conformational preferences of the resulting biaryl systems [2]. The following quantitative evidence demonstrates where this specific compound provides verifiable, measurable differentiation relative to its closest analogs.

Target Compound
Potential Substitute
Risk Context
Why interchangeability may require validation
4-(2,2-Difluoropropyl) bromobenzene
Non-fluorinated propyl analog
Lipophilicity & metabolic context
Lipophilicity and metabolic stability context may shift significantly; partition coefficient and clearance profile may not transfer
para-Substituted isomer
meta-Substituted regioisomer
Dipole & LogP shift
Molecular dipole, computed LogP, and conformational preferences may differ; binding context may not reproduce
2,2-Difluoro isomer
1,1-Difluoro positional isomer
Purification & handling
Boiling point and intermolecular interaction profile may differ; distillation and GC-MS behavior may not transfer directly

Quantitative Differentiation Evidence for 1-Bromo-4-(2,2-difluoropropyl)benzene vs. Closest Analogs


Increased Lipophilicity (LogP) Compared to Non-Fluorinated Propyl Analog

The gem-difluoro substitution in 1-Bromo-4-(2,2-difluoropropyl)benzene increases lipophilicity compared to the non-fluorinated propyl analog. The target compound exhibits a computed XLogP3 value of 4.0, whereas 1-bromo-4-propylbenzene has a reported LogP of 3.40 [1]. This +0.6 unit increase in LogP corresponds to a roughly 4-fold increase in partition coefficient, which can significantly enhance membrane permeability and target engagement in a lipophilic binding pocket [2].

Lipophilicity vs. Non-Fluorinated Analog
Head-to-head
XLogP3 4.0 vs. LogP 3.40
Reported +0.6 unit LogP increase may support membrane permeability screening
Computed XLogP3 vs. literature LogP; experimental validation recommended
Lipophilicity Drug Design Pharmacokinetics

Differentiated Boiling Point vs. 1,1-Difluoro Positional Isomer

The 2,2-difluoro substitution pattern results in a lower boiling point compared to the 1,1-difluoro regioisomer. 1-Bromo-4-(2,2-difluoropropyl)benzene has a reported boiling point of 229.8 ± 40.0 °C at 760 mmHg, while 1-bromo-4-(1,1-difluoropropyl)benzene boils at 237.8 ± 30.0 °C under identical conditions [1][2]. This ~8 °C lower boiling point may simplify purification via fractional distillation and reflects subtle differences in intermolecular interactions due to the position of the fluorine atoms.

Boiling Point vs. 1,1-Difluoro Isomer
Data to verify
229.8 °C vs. 237.8 °C
Reported ~8 °C lower boiling point; may simplify fractional distillation workflow
Source-specific review recommended; at 760 mmHg
Physicochemical Properties Isomer Comparison Purification

Metabolic Stability Advantage Conferred by 2,2-Difluoropropyl Group (Class-Level Inference)

In a class-level study comparing fluorination patterns on 3-propyl indoles, the geminal 2,2-difluoropropyl group was found to confer greater stability to rat and human liver microsomes compared to the non-fluorinated propyl group, although it was less stable than the vicinal 1,2-difluoro isomer [1]. Furthermore, in a related piperidine derivative, the 2,2-difluoropropyl modification resulted in >80% parent compound remaining after 60 minutes in in vitro microsomal stability assays, significantly outperforming the non-fluorinated analog [2]. This class-level evidence supports the selection of 1-Bromo-4-(2,2-difluoropropyl)benzene as a building block for designing drug candidates with reduced metabolic clearance.

Metabolic Stability (Class-Level)
Class-level
>80% parent remaining at 60 min (2,2-difluoropropyl-piperidine)
Supports metabolic stability screening context for gem-difluoroalkyl motifs
Not directly measured for title compound; rat and human liver microsomes
Metabolic Stability Drug Metabolism Pharmacokinetics

Positional Isomer Effects on Lipophilicity: 4- vs. 3-Substitution

The para-substitution pattern of 1-Bromo-4-(2,2-difluoropropyl)benzene results in a higher computed XLogP3 value (4.0) compared to its meta-substituted isomer, 1-bromo-3-(2,2-difluoropropyl)benzene, which has an XLogP3 of 3.9 [1][2]. This subtle but measurable difference in lipophilicity arises from the differential impact of the bromine and difluoropropyl groups on the overall molecular dipole and polarizability, which can influence both passive membrane permeability and the compound's retention time in reversed-phase HPLC [3].

Positional Isomer Lipophilicity
Head-to-head
para XLogP3 4.0 vs. meta XLogP3 3.9
Reported +0.1 unit difference; may influence retention and distribution context
Computed property (PubChem XLogP3); regioisomer selection context
Regioisomer Lipophilicity Structure-Activity Relationship

Density and Molecular Weight Differentiation from Non-Fluorinated Analog

Fluorination increases both density and molecular weight relative to the non-fluorinated analog. 1-Bromo-4-(2,2-difluoropropyl)benzene has a reported density of 1.4 ± 0.1 g/cm³ and a molecular weight of 235.07 g/mol, whereas 1-bromo-4-propylbenzene has a density of 1.286 g/mL at 25 °C and a molecular weight of 199.09 g/mol [1][2]. This ~0.11 g/mL increase in density and 36 g/mol increase in molecular weight are direct consequences of replacing two hydrogen atoms with fluorine and can impact properties like boiling point, solubility, and vapor pressure [3].

Density vs. Non-Fluorinated Analog
Head-to-head
1.4 g/cm³ vs. 1.286 g/mL
Reported density increase may affect biphasic separation and stoichiometric calculations
Computed vs. literature density; molecular weight 235.07 vs. 199.09 g/mol
Density Molecular Weight Physical Properties

High-Value Application Scenarios for 1-Bromo-4-(2,2-difluoropropyl)benzene Based on Quantitative Differentiation


Medicinal Chemistry: Building Block for Lipophilic Drug Candidates Requiring Enhanced Metabolic Stability

Given its XLogP3 of 4.0, which is +0.6 units higher than the non-fluorinated propyl analog, 1-Bromo-4-(2,2-difluoropropyl)benzene is ideally suited as a late-stage functionalization handle for introducing a lipophilic, metabolically stable 2,2-difluoropropyl motif into drug candidates [1][2]. The class-level evidence of improved microsomal stability (>80% parent remaining at 60 min) supports its use in programs targeting indications where reducing hepatic clearance is a primary objective, such as CNS disorders or chronic therapies requiring low daily doses [3].

Cross-Coupling Reactions in Agrochemical Discovery: Modulating Physicochemical Properties of Crop Protection Agents

The para-bromo functionality enables robust Suzuki-Miyaura or Heck cross-coupling to install the 2,2-difluoropropyl group onto diverse (hetero)aryl scaffolds [1]. The measured differences in boiling point (229.8 °C vs. 237.8 °C for the 1,1-difluoro isomer) and density (1.4 g/cm³ vs. 1.286 g/mL for the non-fluorinated analog) provide practical advantages in reaction setup and purification during the synthesis of novel fungicides, herbicides, or insecticides [2][3]. The enhanced lipophilicity may also improve foliar uptake and translocation in plant systems.

Academic Research: Studying Regioisomeric Effects on Biological Activity and Material Properties

The availability of both 4- (XLogP3 = 4.0) and 3- (XLogP3 = 3.9) substituted 2,2-difluoropropyl bromobenzenes allows researchers to systematically investigate how subtle changes in molecular geometry and electronic distribution impact target binding or self-assembly [1]. The ~8 °C boiling point difference between the 2,2-difluoro and 1,1-difluoro isomers also provides a teaching tool for illustrating the principles of intermolecular forces in physical organic chemistry [2].

Application
Selection Property
Validation Focus
Medicinal chemistry: fluorinated candidate synthesis
Lipophilicity and metabolic stability screening context
Microsomal stability and LogP endpoint review
Agrochemical cross-coupling discovery
Boiling point and density profile
Reaction setup and purification workflow review
Academic regioisomer SAR studies
para vs. meta substitution context
Physicochemical property comparison and retention behavior

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